Clarithromycin Impurity C

Description

Degradation Mechanisms of Clarithromycin (B1669154) Leading to Impurity C

Forced degradation studies are essential in identifying potential degradation products and pathways. These studies expose the drug substance to conditions more severe than accelerated stability testing, including hydrolysis, oxidation, photolysis, and thermal stress. synthinkchemicals.com

Hydrolysis, the cleavage of chemical bonds by water, is a common degradation pathway for pharmaceuticals. synthinkchemicals.com Clarithromycin has been shown to be susceptible to degradation in both acidic and alkaline conditions. While extensive degradation occurs under these conditions, specific studies directly linking hydrolytic pathways to the formation of Clarithromycin Impurity C are not prominently detailed in the reviewed literature. However, it is known that in acidic conditions (pH below 3), Clarithromycin primarily degrades through the loss of the cladinose (B132029) sugar to form decladinosyl clarithromycin. researchgate.netresearchgate.net Alkaline conditions can also lead to significant degradation, likely due to the hydrolysis of ester functional groups. mdpi.com

Oxidative degradation involves the reaction of the drug substance with oxygen or other oxidizing agents. synthinkchemicals.com Studies have shown that Clarithromycin undergoes degradation when exposed to oxidative stress, such as treatment with hydrogen peroxide (H₂O₂). mdpi.com The primary mechanism of oxidative degradation is thought to be the oxidation of the tertiary amino group on the desosamine (B1220255) sugar, leading to the formation of an N-oxide derivative. researchgate.net While this is a major oxidative degradation pathway, the direct formation of this compound through oxidation is not explicitly documented as a primary route.

A study involving exposure to 3.0% (w/v) H₂O₂ resulted in approximately 14% degradation of Clarithromycin within 15 minutes. Another study using 4% v/v H₂O₂ showed extensive degradation. mdpi.com

Photodegradation occurs when a drug molecule is degraded by exposure to light. synthinkchemicals.com Studies on the photostability of Clarithromycin have yielded varied results. Some research indicates that Clarithromycin is relatively stable when exposed to UV radiation. mdpi.com However, another study observed degradation under simulated sunlight, with the rate being pH-dependent. mdpi.com The degradation was found to be slower at higher pH values. mdpi.com After one hour of exposure to simulated light, the degradation reached 30% at pH 4.0, 27% at pH 5.5, and 17% at pH 7.0. mdpi.com Although photolytic degradation occurs, the formation of this compound as a specific photoproduct is not explicitly mentioned in these studies.

Thermal degradation refers to the breakdown of a drug substance at elevated temperatures. synthinkchemicals.com Clarithromycin has demonstrated a relatively high level of stability under dry heat conditions. In one study, Clarithromycin solids were maintained at 100°C for 4 hours with little evidence of degradation. Another study showed less than 10% degradation when exposed to heat at 80°C for 12 hours. mdpi.com While thermal stress can lead to the formation of some degradation products, the generation of this compound through this pathway is not a primary concern based on available data.

The stability of Clarithromycin is significantly influenced by pH. It is known to be more resistant to acid-catalyzed degradation than its parent compound, erythromycin (B1671065) A. researchgate.net Clarithromycin is generally stable at a pH above 3. researchgate.net Below this pH, it undergoes rapid degradation. researchgate.net For instance, in 1 M HCl solutions at 70°C, Clarithromycin can degrade by approximately 60% to 90% within 24 hours. The degradation follows pseudo-first-order kinetics. researchgate.net The formation of this compound is particularly relevant in the context of synthesis, where pH control is critical. nih.gov In acidic conditions during the oximation reaction (the process to form an oxime), the labile cladinose sugar moiety can be cleaved, leading to byproducts. nih.gov

| Stress Condition | Conditions | Observed Degradation | Reference |

| Acid Hydrolysis | 1 M HCl, 70°C, 24h | ~60-90% degradation | |

| Alkaline Hydrolysis | 0.1 M NaOH | Significant degradation | mdpi.com |

| Oxidation | 3% H₂O₂, 15 min | ~14% degradation | |

| Photolysis | Simulated sunlight, 1h, pH 4.0 | 30% degradation | mdpi.com |

| Photolysis | Simulated sunlight, 1h, pH 7.0 | 17% degradation | mdpi.com |

| Thermal | 100°C, 4h (solid) | High stability | |

| Thermal | 80°C, 12h (solution) | <10% degradation | mdpi.com |

Process-Related Formation during Clarithromycin Synthesis

This compound is a well-known process-related impurity that can be formed during the synthesis of Clarithromycin. veeprho.com The synthesis of Clarithromycin often involves the use of Erythromycin A 9-oxime as a key intermediate. google.com this compound, being 6-O-Methylerythromycin A 9-oxime, is structurally very similar to this intermediate. simsonpharma.comsynzeal.com

The formation of Clarithromycin can proceed through the methylation of the 6-hydroxyl group of an Erythromycin A derivative. google.com If Erythromycin A 9-oxime is used as a starting material, incomplete conversion or side reactions during the subsequent steps to convert the oxime back to a ketone can result in the presence of this compound in the final product. google.comgoogleapis.com

A robust synthetic process for Clarithromycin 9-(E)-oxime (Impurity C) has been developed, highlighting its role as a key raw material for other macrolide derivatives. nih.gov This process emphasizes the importance of controlling reaction conditions, such as pH, to prevent the formation of undesired byproducts and isomeric impurities. nih.gov For example, performing the oximation reaction under acidic conditions (pH ~3.1) can lead to significant formation of decladinosylated oxime, a different impurity. nih.gov Therefore, careful control of the manufacturing process is crucial to minimize the level of this compound. googleapis.com

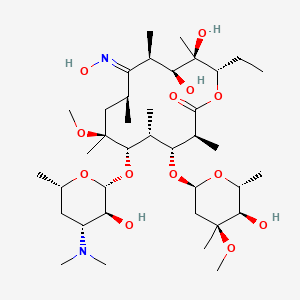

Structure

2D Structure

Properties

Molecular Formula |

C38H70N2O13 |

|---|---|

Molecular Weight |

763.0 g/mol |

IUPAC Name |

(3S,4R,5R,6S,7S,9S,10E,11R,12S,13R,14S)-6-[(2R,3S,4R,6S)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-10-hydroxyimino-4-[(2S,4S,5R,6R)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecan-2-one |

InChI |

InChI=1S/C38H70N2O13/c1-15-26-38(10,45)31(42)21(4)28(39-46)19(2)17-37(9,48-14)33(53-35-29(41)25(40(11)12)16-20(3)49-35)22(5)30(23(6)34(44)51-26)52-27-18-36(8,47-13)32(43)24(7)50-27/h19-27,29-33,35,41-43,45-46H,15-18H2,1-14H3/b39-28+/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-/m0/s1 |

InChI Key |

MWBJRTBANFUBOX-VNOQDTMYSA-N |

Isomeric SMILES |

CC[C@H]1[C@]([C@H]([C@@H](/C(=N/O)/[C@H](C[C@]([C@H]([C@@H]([C@H]([C@@H](C(=O)O1)C)O[C@@H]2C[C@]([C@@H]([C@H](O2)C)O)(C)OC)C)O[C@@H]3[C@H]([C@@H](C[C@@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Canonical SMILES |

CCC1C(C(C(C(=NO)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O |

Origin of Product |

United States |

Origin and Formation Pathways of Clarithromycin Impurity C

Process-Related Formation during Clarithromycin (B1669154) Synthesis

By-products of Side Reactions

The synthesis of clarithromycin involves a multi-step chemical process, and like many complex organic syntheses, side reactions can occur, leading to the formation of unintended molecules. Clarithromycin Impurity C is a prime example of such a by-product. The key reaction step leading to its formation is the oximation of the C-9 carbonyl group of an erythromycin (B1671065) A derivative using hydroxylamine (B1172632) hydrochloride. google.com This reaction is intended to produce the desired oxime intermediate, which is then further processed. However, under certain reaction conditions, the formation of the (E)-oxime isomer, which is this compound, can be favored. google.comgoogleapis.com

The reaction between the erythromycin derivative and hydroxylamine can result in the formation of both (E) and (Z) isomers of the oxime. While the (E)-isomer is designated as Impurity C, the (Z)-isomer is known as Clarithromycin Impurity L. The relative amounts of these isomers produced can be influenced by various factors during the synthesis.

Incomplete Reaction Products

The presence of this compound in the final product can also be a consequence of incomplete reactions. If the initial starting material, an erythromycin derivative, is not fully converted in a subsequent step after the oximation, Impurity C can be carried through the process. For instance, if the methylation of the 6-hydroxyl group is incomplete, the unreacted 6-O-methylerythromycin A 9-oxime (Impurity C) will remain as an impurity in the final clarithromycin batch. Therefore, ensuring high conversion rates at each stage of the synthesis is critical to minimizing the levels of this and other process-related impurities.

Intermediate Conversion Efficiency

The efficiency of converting key intermediates in the clarithromycin synthesis pathway directly impacts the level of Impurity C. The oximation reaction, which converts the C-9 ketone to an oxime, is a critical step. The ratio of the desired (E)-isomer (Impurity C) to the undesired (Z)-isomer (Impurity L) is dependent on the reaction conditions. Prolonged reaction times or elevated temperatures can alter this ratio. For example, to enrich the (Z)-isomer (Impurity L), reaction times may be extended beyond 12 hours or temperatures raised above 60°C. Conversely, controlling these parameters is essential to manage the levels of Impurity C. A robust process will have optimized conditions to maximize the yield of the desired intermediate while minimizing the formation of isomeric impurities like Impurity C.

Role of Specific Reagents and Catalysts

The choice of reagents and catalysts plays a pivotal role in the formation of this compound.

Hydroxylamine Hydrochloride: This is the key reagent used for the oximation of the C-9 ketone of the erythromycin A starting material. google.com The concentration and reactivity of hydroxylamine can influence the reaction's completeness and the isomeric ratio of the resulting oximes. The generation of the hydroxylamine base in solution, often achieved by reacting hydroxylamine hydrochloride with a base like caustic flakes, is a critical preliminary step. google.comgoogleapis.com

Bases: Various bases are employed during the synthesis, and their selection can impact impurity profiles. For instance, in the oximation step, a base is used to neutralize the acid formed and maintain the desired pH. In some patented processes, potassium hydroxide (B78521) is used as a catalyst in the methylation step. google.com The type and amount of base can influence the extent of side reactions.

Solvents: The solvent system used in the oximation and subsequent steps can affect the solubility of reactants and intermediates, thereby influencing reaction rates and impurity formation. Solvents such as methanol, isopropyl alcohol, and dichloromethane (B109758) are commonly used in the synthesis of clarithromycin and its intermediates. google.comgoogle.com

Implications of Purification Processes on Impurity C Levels

Purification processes are critical for removing or reducing the levels of this compound and other impurities from the final API. Various techniques are employed to achieve the desired purity.

Crystallization: This is a common method for purifying clarithromycin and its intermediates. The choice of solvent is crucial for effective purification. For instance, dichloromethane has been identified as a suitable solvent for separating the (E)-oxime (Impurity C) from the (Z)-oxime isomer due to differences in their solubility. nih.gov Isopropyl alcohol is also used in purification to remove Impurity C and other related substances. nih.gov

Chromatography: High-Performance Liquid Chromatography (HPLC) is a powerful analytical technique used to separate and quantify impurities like Impurity C. While primarily an analytical tool, chromatographic principles can be applied on a larger scale for purification.

The effectiveness of these purification steps is essential for ensuring that the final clarithromycin product meets the stringent purity requirements set by regulatory authorities. A well-designed purification process can selectively remove Impurity C, leading to a higher quality API. nih.gov

Stress Degradation Studies and Impurity C Profiling

Stress degradation studies are a crucial component of drug development and are mandated by regulatory agencies. These studies involve subjecting the drug substance to harsh conditions to accelerate its degradation. This helps in identifying potential degradation products, understanding degradation pathways, and establishing the stability-indicating nature of analytical methods.

Forced Degradation Protocols and Conditions

Forced degradation studies for clarithromycin typically involve exposing it to a variety of stress conditions, including acidic, alkaline, oxidative, thermal, and photolytic stress. mdpi.com The conditions are designed to achieve a noticeable level of degradation, often in the range of 5-20%.

The following table summarizes typical conditions used in forced degradation studies of clarithromycin:

| Stress Condition | Reagent/Condition | Temperature | Duration |

| Acidic Hydrolysis | 0.1 M HCl | 80°C | 12 hours |

| Alkaline Hydrolysis | 0.1 M NaOH | 80°C | 12 hours |

| Oxidative Degradation | 3.0% - 4% H₂O₂ | 80°C | 12 hours |

| Thermal Degradation | Dry Heat | 100°C | 4 hours |

| Photolytic Degradation | Exposure to UV light (e.g., 500 W/m²) or natural light | Ambient | 12 hours - 5 days |

Data compiled from multiple sources. mdpi.com

Under these stress conditions, clarithromycin can degrade to form various products. While these studies are primarily focused on the degradation of the parent drug, the formation of specific impurities, including those related to the synthetic process like Impurity C, can also be monitored. For instance, extensive degradation of clarithromycin is observed under acidic and alkaline conditions. Oxidative stress with hydrogen peroxide also leads to significant degradation. mdpi.com The data from these studies are vital for developing stable formulations and for setting appropriate storage conditions and shelf-life for the drug product.

The following table shows the percentage of clarithromycin degradation under different forced degradation conditions as reported in a study:

| Stress Condition | % Degradation of Clarithromycin |

| Acidic (0.1 M HCl) | ~5% |

| Alkaline (0.1 M NaOH) | Extensive Degradation |

| Oxidative (4% v/v H₂O₂) | Extensive Degradation |

| Thermal (80°C) | No significant degradation |

| Photolytic (UV radiation) | No significant degradation |

Data from a specific stability indicating HPLC-ECD method development study. mdpi.com

It is important to note that while these studies focus on the degradation of the final clarithromycin drug substance, the stability of intermediates like Impurity C under various conditions is also a key consideration during process development to prevent their formation and ensure their removal.

Kinetic Studies of Impurity C Formation Under Stress

Kinetic studies focusing on the formation of this compound, identified as 6-O-Methylerythromycin A-9-(E)-Oxime, are crucial for understanding the stability of the parent drug, clarithromycin. The formation of this impurity is primarily investigated through forced degradation studies, which subject clarithromycin to a variety of environmental stresses, including acidic and alkaline hydrolysis, oxidation, and thermal and photolytic stress.

The pH of the solution is a critical parameter influencing the formation of impurities. acs.org Clarithromycin is known to be unstable in acidic conditions (below pH 3). researchgate.net Under strong acidic stress (e.g., 0.5 N to 1 M HCl) at elevated temperatures (70-80°C), clarithromycin undergoes significant degradation, with losses of the parent drug reaching 60-90% within 24 hours. banglajol.info One of the primary degradation pathways in acid is the hydrolysis of the cladinose (B132029) sugar, leading to the formation of decladinosyl clarithromycin. researchgate.netacs.org

Studies on the synthesis of the 9-oxime derivative of clarithromycin, which includes the (E)-isomer (Impurity C), reveal that pH control is essential. In the absence of a base (at a pH of approximately 3.1), the reaction to form the oxime results in a substantial amount (around 50%) of an undesired decladinosylated impurity. acs.org Adjusting the pH to a more neutral or slightly basic range (pH 7-8) is crucial for controlling the formation of byproducts and favoring the desired oxime. acs.org For instance, conducting the reaction at a pH of 8.4 has been shown to effectively limit the formation of the decladinosylated impurity to about 2%. acs.org

Forced degradation studies have been systematically conducted to understand the stability profile of clarithromycin under various conditions. These studies are fundamental to identifying the conditions under which Impurity C and other degradation products are formed.

Table 1: Summary of Forced Degradation Conditions for Clarithromycin This table outlines the typical stress conditions applied in studies to induce and analyze the degradation of clarithromycin.

| Stress Condition | Stress Agent | Concentration | Temperature | Duration | Observed Degradation of Clarithromycin | Reference |

|---|---|---|---|---|---|---|

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.1 M | 70°C | - | Significant degradation | |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 1.0 M | 70°C | 24 hours | 60% to 90% | |

| Acid Hydrolysis | Hydrochloric Acid (HCl) | 0.5 N | 70°C | 2 hours | 18.65% | banglajol.info |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 0.1 M | 80°C | 12 hours | Degradation observed | researchgate.net |

| Alkaline Hydrolysis | Sodium Hydroxide (NaOH) | 1.0 N | 70°C | 12 hours | 11.01% | banglajol.info |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 3.0% (w/v) | Room Temp. | - | Degradation observed | |

| Oxidative Stress | Hydrogen Peroxide (H₂O₂) | 4% | 80°C | 12 hours | Degradation observed | researchgate.net |

| Thermal Stress (Solid) | Dry Heat | - | 100°C | 4 hours | Relatively stable | |

| Thermal Stress (Solution) | Heat | - | 70°C | - | No significant deterioration | |

| Photolytic Stress | Daylight and UV Lamp | - | Room Temp. | - | No observable photo-degradation |

The influence of pH on the formation of the (E)-oxime (Impurity C) during synthesis provides further kinetic insights. The following table is derived from a study optimizing the oximation of clarithromycin, demonstrating how pH affects the product yield and the formation of a key decladinosylated impurity.

Table 2: Effect of pH on the Oximation of Clarithromycin This table presents research findings on the synthesis of clarithromycin oxime, highlighting the critical role of pH in the reaction outcome.

| pH of Reaction | Base Used | Yield of (E)-Oxime (Impurity C) | Formation of Decladinosylated Impurity | Unreacted Clarithromycin | Reference |

|---|---|---|---|---|---|

| ~3.1 | None | - | ~50% | - | acs.org |

| 8.4 | Sodium Bicarbonate | Good conversion | ~2% | ~5% | acs.org |

| 7.0 - 8.0 | Sodium Bicarbonate | Optimal Yield (~74%) | ~4% | ~1.2% | acs.org |

Advanced Analytical Methodologies for Characterization and Quantification of Clarithromycin Impurity C

High-Performance Liquid Chromatography (HPLC) Techniques

High-Performance Liquid Chromatography (HPLC) stands as the predominant analytical technique for the characterization and quantification of pharmaceutical impurities. For Clarithromycin (B1669154) Impurity C, various HPLC methodologies have been developed to ensure its effective separation and measurement, which is critical for the quality control of the active pharmaceutical ingredient (API) and its finished dosage forms. These methods are designed to be specific, sensitive, and robust, allowing for the detection of Impurity C even at trace levels.

Development of Stability-Indicating HPLC Methods

A stability-indicating analytical method is a validated quantitative procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, process impurities, or other components in the sample matrix. The development of such methods is crucial for assessing the stability of drug substances and products. For Clarithromycin, these methods are designed to separate the main compound from all its related substances, including Impurity C.

Forced degradation studies are a key component in the development of stability-indicating methods. In these studies, Clarithromycin is subjected to stress conditions such as acid, base, oxidation, heat, and light to generate potential degradation products. The HPLC method must then demonstrate the ability to resolve the Clarithromycin peak from all the degradation peaks, proving its specificity. The European Pharmacopoeia (Ph. Eur.) outlines a gradient HPLC method specifically for the analysis of Clarithromycin and its related substances, which serves as a benchmark for a stability-indicating assay phenomenex.com. The validation of these methods is performed according to the guidelines of the International Council for Harmonisation (ICH), ensuring parameters like linearity, precision, accuracy, and specificity are met journaljpri.com.

Optimization of Chromatographic Parameters for Resolution and Sensitivity

The successful separation and quantification of Clarithromycin Impurity C rely heavily on the meticulous optimization of various chromatographic parameters. The goal is to achieve adequate resolution between Impurity C and Clarithromycin, as well as other related impurities, while ensuring high sensitivity for accurate quantification. Key parameters that are typically optimized include the stationary phase, mobile phase composition and pH, column temperature, and the mobile phase flow rate and gradient program.

The choice of stationary phase is fundamental in reversed-phase HPLC for achieving the desired selectivity. For the analysis of Clarithromycin and its impurities, octadecylsilyl silica (B1680970) gel (C18) columns are the most commonly employed stationary phases phenomenex.comresearchgate.net. These columns provide the necessary hydrophobicity to retain and separate the macrolide antibiotic and its related compounds based on their polarity differences.

The selection often involves screening columns from different manufacturers to find the one that provides the best selectivity for critical peak pairs. For instance, the European Pharmacopoeia monograph for Clarithromycin specifies an octadecylsilyl silica gel column with a particle size of 3.5 µm phenomenex.com. Another type of stationary phase, such as XTerra RP18, which is a silica-based stationary phase with reduced silanol (B1196071) activity, has been used for the separation of other antibiotics and their impurities researchgate.net. This type of column can offer different selectivity and improved peak shape for basic compounds by minimizing unwanted interactions with residual silanols on the silica surface.

| Stationary Phase | Typical Particle Size (µm) | Key Characteristics | Relevance to Impurity C Analysis |

|---|---|---|---|

| C18 (Octadecylsilyl) | 3.5, 5 | Standard reversed-phase packing with high hydrophobicity. Widely used and specified in pharmacopoeial methods. | Provides effective retention and resolution for Clarithromycin and its related substances, including Impurity C phenomenex.comresearchgate.net. |

| XTerra RP18 | 5 | Hybrid particle technology (silica-based) with reduced silanol activity. | Offers improved peak shape for basic analytes and alternative selectivity, potentially enhancing resolution of closely eluting impurities researchgate.net. |

The mobile phase composition, particularly the type of organic modifier, aqueous phase, and pH, plays a critical role in controlling the retention and selectivity of the separation. For Clarithromycin impurity analysis, a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) is typically used phenomenex.comresearchgate.netresearchgate.net.

The pH of the aqueous component of the mobile phase is a crucial parameter. It is controlled using a buffer system, commonly potassium dihydrogen phosphate (B84403), and adjusted to a specific pH, often around 4.0 to 4.4 phenomenex.comresearchgate.net. This pH control is essential for maintaining the ionization state of the analytes and the stationary phase, which directly impacts retention time and peak shape. The concentration of the buffer is also optimized to ensure sufficient buffering capacity without causing precipitation or high backpressure.

| Aqueous Phase (Mobile Phase A) | Organic Phase (Mobile Phase B) | pH | Reference Method |

|---|---|---|---|

| 0.035 M Potassium Dihydrogen Phosphate | Acetonitrile | 4.4 | Validated RP-HPLC Method researchgate.net |

| 0.476% Potassium Dihydrogen Phosphate Solution | Acetonitrile | 4.0 | Method for Related Substances researchgate.net |

| 4.76 g/L solution of Potassium Dihydrogen Phosphate | Acetonitrile | 4.4 | Ph. Eur. Monograph 1651 phenomenex.com |

Column temperature is an important parameter that influences several aspects of the chromatographic separation. Maintaining a consistent and controlled temperature is vital for reproducible retention times and peak areas avantorsciences.com. For the analysis of Clarithromycin and its impurities, methods are often performed at elevated temperatures, such as 30°C or 40°C phenomenex.comresearchgate.netmdpi.com.

Increasing the column temperature generally leads to several effects:

Reduced Viscosity: The viscosity of the mobile phase decreases, which in turn lowers the system backpressure. This can allow for the use of higher flow rates to shorten analysis times chromatographytoday.com.

Decreased Retention: Analyte retention times typically decrease as temperature increases chromtech.com.

Improved Efficiency: Mass transfer kinetics can be improved at higher temperatures, potentially leading to narrower and more efficient peaks chromatographytoday.com.

Altered Selectivity: The relative retention of different compounds can change with temperature, providing an additional tool for optimizing the resolution of critical peak pairs chromtech.com.

However, an excessive increase in temperature can sometimes lead to increased baseline noise or potential degradation of thermally labile compounds mdpi.com. Therefore, the column temperature is carefully optimized to find a balance between efficiency, analysis time, and method stability.

| Optimized Temperature | Rationale/Observation | Source |

|---|---|---|

| 30 °C | Selected as a compromise to reduce baseline drift observed at higher temperatures while being above ambient conditions. | Method Development Study mdpi.com |

| 40 °C | Specified in multiple methods for determining related substances, indicating a robust temperature for achieving desired separation. | Pharmacopoeial and Related Substance Methods phenomenex.comresearchgate.net |

For separating complex mixtures like Clarithromycin and its multiple impurities, a gradient elution program is often necessary chromatographyonline.com. In gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the organic solvent (Mobile Phase B). This allows for the elution of weakly retained compounds early in the run with good resolution, while strongly retained compounds are eluted later in a reasonable time frame.

The European Pharmacopoeia method for Clarithromycin related substances employs a linear gradient where the percentage of acetonitrile increases from 25% to 60% over 32 minutes phenomenex.com. The flow rate is another critical parameter that affects analysis time, resolution, and backpressure. A change in flow rate will inversely affect the retention time chromatographyonline.com. The flow rates for Clarithromycin impurity analysis are typically set around 1.1 mL/min phenomenex.comresearchgate.net. The combination of the gradient slope and the flow rate is optimized to ensure that all impurities, including Impurity C with a relative retention time of about 0.89, are well-separated from the main Clarithromycin peak and each other phenomenex.com.

| Parameter | Value/Program | Significance | Source |

|---|---|---|---|

| Flow Rate | 1.1 mL/min | Affects analysis time, pressure, and efficiency. Optimized for robust separation within a reasonable timeframe. | phenomenex.comresearchgate.net |

| Gradient Program | 25% B to 60% B in 32 min | Enables the separation of impurities with a wide range of polarities from the API. | phenomenex.com |

Detection Strategies (e.g., UV, Electrochemical Detection (ECD))

High-Performance Liquid Chromatography (HPLC) is the foundational technique for separating this compound from the parent API and other related substances. The choice of detector is crucial for achieving the required sensitivity and selectivity.

UV Detection: Ultraviolet (UV) detection is a common and robust method employed in the analysis of clarithromycin and its impurities. The detection is typically performed at a low wavelength, commonly 205 nm , due to the molecule's chromophoric properties. google.com To confirm the identity of each separated compound, UV spectra are often collected over a range of 200 to 400 nm. This allows for the verification of peak purity and identity against a reference standard.

Electrochemical Detection (ECD): For applications requiring higher sensitivity, such as the quantification of low-level residues on surfaces, Electrochemical Detection (ECD) coupled with HPLC offers a significant advantage over UV detection. nih.gov Clarithromycin and its impurities possess a tertiary amino group that is electrochemically active and susceptible to oxidation. core.ac.uk This property allows for highly sensitive and selective detection. nih.gov HPLC-ECD is recognized as an excellent technique for the impurity profiling of macrolide antibiotics. core.ac.uk The analysis typically involves applying an oxidative potential to a glassy carbon electrode to measure the response of the electroactive analyte.

Impurity Profiling and Quantification Methodologies

Impurity profiling is the process of identifying and quantifying all potential impurities in a drug substance. This process is integral to quality control and is mandated by regulatory bodies.

Impurity Profiling: The European Pharmacopoeia (Ph. Eur.) outlines a standardized liquid chromatography method for assessing related substances in clarithromycin. This method provides a framework for the separation of various impurities, with their elution positions defined by their relative retention time (RRT) compared to the main clarithromycin peak. In these standardized methods, this compound typically has a relative retention of approximately 0.89. phenomenex.com

To understand the potential degradation pathways and identify impurities that may form under stress conditions, forced degradation studies are performed. These studies involve exposing the clarithromycin API to harsh conditions such as acid (0.1 M HCl), base (0.1 M NaOH), oxidation (3.0% H2O2), heat, and light. For instance, under strong acidic conditions (1 M HCl at 70°C), clarithromycin has been shown to degrade significantly within 24 hours. The resulting degradants are then analyzed to establish a comprehensive impurity profile.

| Parameter | Condition |

|---|---|

| Column | Octadecylsilyl silica |

| Column Temperature | 40 °C |

| Mobile Phase A | 4.76 g/L Monopotassium phosphate (pH 4.4) |

| Mobile Phase B | Acetonitrile (ACN) |

| Flow Rate | 1.1 mL/min |

| Detection | UV at 205 nm |

| Injection Volume | 5 µL |

Quantification Methodologies: Once separated, impurities must be accurately quantified. Analytical methods used for quantification are validated according to ICH guidelines to ensure they are reliable and reproducible. nih.govresearchgate.net This validation process assesses parameters such as linearity, precision, accuracy, and selectivity. nih.gov For quantification, a calibration curve is typically constructed by analyzing reference standards of the impurity at various known concentrations. nih.govnih.gov In cases where an impurity standard is not available, a "self-contrasted method" may be used, where the impurity's peak area is compared to the peak area of the main compound from a diluted reference solution to estimate its concentration. google.com

Mass Spectrometry (MS) Approaches for Impurity C Characterization

Mass spectrometry is an indispensable tool for the structural characterization of pharmaceutical impurities, providing precise mass information that is crucial for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Applications

The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) provides a powerful platform for both the separation and definitive identification of impurities. nih.gov The mass spectrometer is typically operated in positive electrospray ionization (ESI) mode. researchgate.net In this mode, the precursor ion for clarithromycin is observed at a mass-to-charge ratio (m/z) of approximately 748.9. core.ac.uk By selecting this precursor ion and subjecting it to collision-induced dissociation (CID), a characteristic fragmentation pattern is produced, which serves as a fingerprint for the molecule. nih.gov

| Parameter | Condition |

|---|---|

| Ionization Mode | Positive Electrospray Ionization (ESI+) |

| Precursor Ion [M+H]⁺ (Clarithromycin) | m/z 748.5 - 749 |

| Product Ion (Clarithromycin) | m/z 158.1 / 158.4 / 590.1 |

| Spray Voltage | ~5.0 kV |

| Ion Transfer Tube Temperature | ~350°C |

| Collision Gas | Argon |

Identification of Degradation Products using MS/MS Strategies

Tandem MS (MS/MS) is particularly effective for identifying unknown impurities and degradation products. researchgate.net High-resolution mass spectrometry (HRMS) instruments, such as Orbitrap or Time-of-Flight (TOF) analyzers, can determine the elemental composition of an impurity from its accurate mass. researchgate.netwur.nl The fragmentation pattern obtained from MS/MS experiments provides structural information about the molecule. For macrolides like clarithromycin, common degradation pathways include hydrolysis, which can lead to the formation of products like decladinose-clarithromycin. researchgate.net By analyzing the mass shifts and fragmentation patterns of potential impurities and comparing them to the parent drug, researchers can propose and confirm their structures. researchgate.net

Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS)

MALDI-TOF-MS is a soft ionization technique well-suited for the analysis of large, thermally fragile molecules like macrolide antibiotics, as it minimizes fragmentation. biomerieux.comyoutube.com In this technique, the analyte is co-crystallized with a matrix material that absorbs laser energy. youtube.com A pulsed laser desorbs and ionizes the analyte molecules, which are then accelerated into a time-of-flight mass analyzer. youtube.com The analyzer separates ions based on their mass-to-charge ratio, determined by the time it takes them to reach the detector. youtube.com While more commonly used in microbiology and proteomics, MALDI-TOF-MS is a powerful tool for obtaining the accurate molecular weight of an intact impurity like this compound, which is critical for its initial identification and characterization. biomerieux.comnih.gov

Complementary Spectroscopic Techniques for Structural Elucidation (Methodologies)

While mass spectrometry provides essential mass and fragmentation data, a combination of spectroscopic techniques is often required for unambiguous structural elucidation of an impurity. iosrjournals.org

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is considered the most definitive technique for determining the precise chemical structure of organic molecules. semanticscholar.org One-dimensional (1H and 13C NMR) and two-dimensional (e.g., COSY, HSQC) experiments provide detailed information about the connectivity of atoms and the stereochemistry of the molecule, which is essential for confirming the exact structure of this compound and distinguishing it from other isomers. semanticscholar.org

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR spectroscopy is used to identify the functional groups present in a molecule. iosrjournals.org The infrared spectrum provides a characteristic fingerprint based on the vibrational frequencies of chemical bonds. For clarithromycin and its impurities, FTIR can be used for both qualitative identification and quantitative analysis by measuring the absorbance of specific functional groups, such as the carbonyl (C=O) group. semanticscholar.org

| Technique | Primary Application for Impurity C |

|---|---|

| NMR (1H, 13C, 2D) | Definitive structural confirmation and stereochemistry. semanticscholar.org |

| FTIR | Identification of functional groups and qualitative fingerprinting. iosrjournals.org |

| HRMS (LC-MS/MS) | Determination of elemental composition and fragmentation pathways. researchgate.net |

Nuclear Magnetic Resonance (NMR) Spectroscopy (e.g., 1H-NMR, 13C NMR, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of pharmaceutical impurities. conicet.gov.arspringernature.com For this compound, a suite of NMR experiments is employed to confirm its identity and distinguish it from the active pharmaceutical ingredient (API) and other related substances.

¹H-NMR (Proton NMR): This technique provides information about the number of different types of protons, their chemical environments, and their proximity to one another. In the ¹H-NMR spectrum of this compound, specific chemical shifts and coupling patterns would confirm the presence of key structural features, such as the methyl groups, the protons on the macrolide ring, and the sugar moieties. The signals corresponding to the protons near the C-9 position would differ significantly from those in Clarithromycin, reflecting the change from a ketone to an oxime functional group.

¹³C-NMR (Carbon NMR): This method identifies all non-equivalent carbon atoms in the molecule. The ¹³C-NMR spectrum of this compound provides a carbon count that can be matched to its molecular formula (C₃₈H₇₀N₂O₁₃). synthinkchemicals.comaxios-research.compharmaffiliates.com A key diagnostic signal would be the chemical shift of the C-9 carbon, which would appear at a significantly different field compared to the C-9 ketone carbon in Clarithromycin, confirming the presence of the C=N-OH group.

2D-NMR: Two-dimensional NMR techniques are crucial for assembling the complete molecular structure by establishing correlations between different nuclei. conicet.gov.arresearchgate.net

COSY (Correlation Spectroscopy): Establishes proton-proton (¹H-¹H) coupling relationships within individual spin systems, helping to map out the connectivity of protons through the macrolide ring and sugar residues.

HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon atom it is directly attached to, allowing for the unambiguous assignment of ¹H and ¹³C signals.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule based on their characteristic absorption of infrared radiation. synthinkchemicals.com The IR spectrum of this compound would display distinct absorption bands that support the structure elucidated by NMR. Key expected vibrational frequencies include:

O-H Stretching: A broad band, typically around 3400-3500 cm⁻¹, corresponding to the multiple hydroxyl groups in the molecule, including the oxime -OH.

C-H Stretching: Bands in the region of 2850-3000 cm⁻¹ due to the numerous methyl and methylene (B1212753) groups.

C=O Stretching: A strong absorption band around 1730 cm⁻¹ characteristic of the ester carbonyl group within the lactone ring. researchgate.netresearchgate.net

C=N Stretching: An absorption band for the oxime group, which would distinguish it from Clarithromycin.

C-O Stretching: Multiple strong bands in the 1000-1250 cm⁻¹ region, corresponding to the various ether and ester C-O bonds. researchgate.net

Validation of Analytical Methods for this compound Quantification

To ensure that analytical methods used for quantifying this compound are reliable, accurate, and precise, they must be validated according to international guidelines, such as those from the International Council for Harmonisation (ICH). wordpress.comeuropa.eu Validation demonstrates that a method is suitable for its intended purpose, which in this case is the accurate measurement of the impurity level in Clarithromycin samples.

Specificity Determination and Interference Assessment

Specificity is the ability of the analytical method to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as the API, other impurities, degradation products, or matrix components (e.g., excipients). mdpi.com

To demonstrate specificity for a this compound quantification method, a common approach involves:

Forced Degradation Studies: The Clarithromycin bulk drug is subjected to stress conditions (e.g., acid, base, oxidation, heat, light) to generate potential degradation products. The analytical method is then used to show that the peak for Impurity C is well-resolved from any peaks generated by these degradation products and from the main Clarithromycin peak.

Analysis of Placebo: A mixture of all formulation excipients without the active drug is analyzed to ensure that none of the excipients produce a signal that interferes with the Impurity C peak. researchgate.net

Peak Purity Analysis: When using chromatographic methods like HPLC, a photodiode array (PDA) detector can be used to perform peak purity analysis. europa.eu This test compares the UV spectra across the Impurity C peak to confirm that it is spectrally pure and not co-eluting with another substance.

Linearity and Range Establishment

Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. europa.eu The range is the interval between the upper and lower concentrations for which the method has been proven to have a suitable level of linearity, accuracy, and precision. europa.eu

For this compound, linearity is typically established by preparing a series of standard solutions at different concentrations and analyzing them. A calibration curve is generated by plotting the analytical response (e.g., peak area) against the concentration. The relationship is evaluated using statistical methods, such as calculating the correlation coefficient (R²) and y-intercept. researchgate.net A minimum of five concentration levels is recommended to establish linearity. europa.eu

Table 1: Example Linearity Data for this compound

| Concentration (µg/mL) | Peak Area (Arbitrary Units) |

| 0.2 | 2510 |

| 0.5 | 6245 |

| 1.0 | 12550 |

| 1.5 | 18800 |

| 2.0 | 25050 |

| Correlation Coefficient (R²) | 0.9995 |

The specified range for an impurity quantification method typically covers from the reporting threshold to at least 120% of the specification limit. europa.eu

Precision Assessment (Repeatability and Intermediate Precision)

Precision evaluates the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. mdpi.comresearchgate.net It is assessed at two levels:

Repeatability (Intra-day Precision): This assesses the precision over a short interval of time with the same analyst and equipment. It is typically determined by performing multiple analyses (e.g., six replicates) of a sample at a single concentration. mdpi.com

Intermediate Precision (Inter-day Precision): This expresses the variation within a laboratory, such as on different days, with different analysts, or on different equipment. mdpi.com

The precision is expressed as the Relative Standard Deviation (%RSD) of the results.

Table 2: Example Precision Data for this compound Quantification

| Precision Level | Parameter | Concentration (µg/mL) | Measured Concentration (% of Nominal) | %RSD |

| Repeatability | Analyst 1, Day 1 | 1.0 (n=6) | 99.8 | 0.85% |

| Intermediate Precision | Analyst 2, Day 2 | 1.0 (n=6) | 100.3 | 0.91% |

Accuracy Studies and Recovery

Accuracy demonstrates the closeness of the test results obtained by the method to the true value. europa.eu For impurity quantification, accuracy is typically determined by performing recovery studies. researchgate.netsciensage.info This involves adding a known amount of the impurity standard (spiking) to a sample matrix (e.g., a placebo or a sample of the API) at different concentration levels. The samples are then analyzed, and the percentage of the added impurity that is measured (% Recovery) is calculated.

Table 3: Example Accuracy (Recovery) Data for this compound

| Spiked Concentration Level | Amount Added (µg/mL) | Amount Recovered (µg/mL) | % Recovery |

| 80% | 0.8 | 0.79 | 98.8% |

| 100% | 1.0 | 1.01 | 101.0% |

| 120% | 1.2 | 1.19 | 99.2% |

Acceptable recovery is typically within the range of 98-102% for drug product analysis. sciensage.info

Robustness Evaluation

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. For the analysis of this compound, robustness is typically evaluated during method development and validation to ensure the method's suitability for routine use in a quality control environment.

Detailed research findings on the robustness of analytical methods for this compound demonstrate that slight variations in chromatographic conditions can impact the resolution and quantification of this impurity. Key parameters that are intentionally varied during a robustness study include:

Mobile Phase Composition: The ratio of the organic solvent (e.g., acetonitrile) to the aqueous buffer is a critical parameter. Studies have shown that a ±2% absolute change in the mobile phase composition can be tolerated without significantly affecting the analytical results for clarithromycin and its related substances.

pH of the Mobile Phase Buffer: The pH of the buffer component of the mobile phase is crucial for achieving consistent retention times and peak shapes, especially for ionizable compounds. For methods analyzing clarithromycin and its impurities, a variation of ±0.2 pH units is often tested.

Column Temperature: The temperature of the chromatographic column influences the viscosity of the mobile phase and the kinetics of analyte interaction with the stationary phase. A typical robustness study would involve varying the column temperature by ±5°C.

Flow Rate: The flow rate of the mobile phase affects the retention time and resolution of the peaks. Variations of ±10% of the nominal flow rate are commonly evaluated.

Table 1: Illustrative Data from a Robustness Evaluation for the Analysis of this compound

| Parameter | Variation | Retention Time of Impurity C (min) | Resolution between Clarithromycin and Impurity C | Tailing Factor of Impurity C |

| Flow Rate (mL/min) | 0.9 ( -10%) | 9.8 | > 2.0 | 1.1 |

| 1.0 (Nominal) | 8.9 | > 2.0 | 1.1 | |

| 1.1 (+10%) | 8.1 | > 2.0 | 1.2 | |

| Column Temperature (°C) | 35 (-5°C) | 9.1 | > 2.0 | 1.1 |

| 40 (Nominal) | 8.9 | > 2.0 | 1.1 | |

| 45 (+5°C) | 8.7 | > 2.0 | 1.0 | |

| Mobile Phase pH | 4.2 (-0.2) | 9.0 | > 2.0 | 1.2 |

| 4.4 (Nominal) | 8.9 | > 2.0 | 1.1 | |

| 4.6 (+0.2) | 8.8 | > 2.0 | 1.1 |

This table is representative and compiled from general practices in HPLC method validation.

Detection Limit (LOD) and Quantification Limit (LOQ) Determination

The limit of detection (LOD) and limit of quantification (LOQ) are critical performance characteristics of an analytical method for impurity determination. The LOD is the lowest concentration of an analyte in a sample that can be detected but not necessarily quantitated under the stated experimental conditions. The LOQ is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For this compound, the determination of LOD and LOQ is essential to ensure that even trace amounts of this impurity can be reliably monitored. There are several common approaches to determining LOD and LOQ, as recommended by the International Council for Harmonisation (ICH) guidelines:

Based on Visual Evaluation: This method involves the analysis of samples with known concentrations of the analyte and establishing the minimum level at which the analyte can be reliably detected (LOD) or quantified (LOQ).

Based on Signal-to-Noise Ratio: This approach is commonly used for analytical methods that exhibit baseline noise. The LOD is typically established at a signal-to-noise ratio of 3:1, while the LOQ is established at a signal-to-noise ratio of 10:1.

Based on the Standard Deviation of the Response and the Slope: The LOD and LOQ can be calculated from the standard deviation of the y-intercepts of regression lines (σ) and the slope of the calibration curve (S) using the formulas: LOD = 3.3 * (σ/S) and LOQ = 10 * (σ/S). sepscience.com

While specific LOD and LOQ values for this compound are not consistently published across all literature, studies on the analytical methods for clarithromycin have reported a wide range of LOD and LOQ values for the parent drug, which can provide an indication of the sensitivity of the methods used. For clarithromycin, reported LOQ values using HPLC with UV detection can be in the range of nanograms per milliliter (ng/mL) to micrograms per milliliter (µg/mL), depending on the specific method and detector used. pharmaknowledgeforum.comsid.ir For instance, one study reported an LOD of approximately 0.01 µg/mL and an LOQ of 0.025 µg/mL for clarithromycin in a biological matrix. sid.ir Another study reported an LOD and LOQ for clarithromycin to be 9.206 µg/ml and 27.898 µg/ml, respectively. sciensage.info The sensitivity for impurities is generally expected to be in a similar range to allow for their control at low levels.

Table 2: Common Approaches for LOD and LOQ Determination

| Approach | Description | Typical Application |

| Visual Evaluation | Determination by analyzing samples with known concentrations and establishing the minimum level at which the analyte can be reliably detected or quantified. | Non-instrumental methods, but can also be used with instrumental methods. |

| Signal-to-Noise Ratio | Determination based on the ratio of the analyte signal to the background noise. A ratio of 3:1 is common for LOD and 10:1 for LOQ. | Chromatographic and spectroscopic methods. |

| Standard Deviation of the Response and the Slope | Calculation based on the standard deviation of the y-intercepts of regression lines and the slope of the calibration curve. | Methods where a linear calibration curve is established. |

System Suitability Testing and Acceptance Criteria

System suitability testing (SST) is an integral part of any analytical chromatographic method. It is performed prior to and during the analysis of samples to ensure that the performance of the chromatographic system is adequate for the intended application. For the analysis of this compound, SST is crucial to guarantee the resolution, sensitivity, and precision of the method.

The European Pharmacopoeia (Ph. Eur.) monograph for clarithromycin outlines specific system suitability requirements to ensure the quality of the analysis of related substances. phenomenex.com A key criterion is the peak-to-valley ratio between the peak due to impurity D and the peak due to clarithromycin, which should be a minimum of 3.0. phenomenex.com This ensures adequate separation of impurities that elute close to the main peak, which is relevant for Impurity C.

Other common system suitability parameters and their typical acceptance criteria include:

Resolution (Rs): The resolution between the peak of interest and the closest eluting peak should be greater than 2.0.

Tailing Factor (Tf): The tailing factor, a measure of peak symmetry, should be between 0.9 and 1.5 for the main analyte peak. uspnf.com

Relative Standard Deviation (RSD): The RSD for the peak area of replicate injections of a standard solution should not be more than 2.0%.

Theoretical Plates (N): The column efficiency, measured in theoretical plates, should be greater than a specified value, often 2000 or higher. sciensage.info

Adherence to these system suitability criteria ensures that the analytical system is performing correctly and that the results for the quantification of this compound are accurate and reliable.

Table 3: System Suitability Parameters and Acceptance Criteria for the Analysis of Clarithromycin and its Impurities

| Parameter | Acceptance Criteria | Rationale |

| Resolution (Rs) | NLT 2.0 between critical peak pairs (e.g., Clarithromycin and Impurity D). phenomenex.com | Ensures adequate separation of adjacent peaks for accurate integration and quantification. |

| Tailing Factor (Tf) | 0.9 - 1.5 for the Clarithromycin peak. uspnf.com | Indicates good peak symmetry, which is important for accurate peak integration. |

| Relative Standard Deviation (RSD) | NMT 2.0% for replicate injections of the standard solution. | Demonstrates the precision of the injection and the overall system. |

| Theoretical Plates (N) | NLT 2000 for the Clarithromycin peak. sciensage.info | Measures the efficiency of the chromatographic column. |

| Peak-to-Valley Ratio | NLT 3.0 between Impurity D and Clarithromycin (as per Ph. Eur.). phenomenex.com | Confirms the resolution of closely eluting impurities from the main component. |

NLT: Not Less Than; NMT: Not More Than.

Regulatory and Pharmacopeial Frameworks for Clarithromycin Impurity C

International Conference on Harmonisation (ICH) Guidelines on Impurities

The International Conference on Harmonisation of Technical Requirements for Registration of Pharmaceuticals for Human Use (ICH) has developed a series of guidelines that are widely adopted by regulatory authorities in Europe, Japan, and the United States. The primary guidelines governing impurities in new drug substances and new drug products are ICH Q3A and ICH Q3B, respectively. europa.eueuropa.euich.org These guidelines provide a scientific and risk-based approach to the control of impurities. jpionline.org

ICH Q3A applies to new drug substances produced by chemical synthesis, outlining the thresholds for reporting, identifying, and qualifying impurities. gmp-compliance.orgich.org ICH Q3B provides similar guidance for impurities found in new drug products, focusing on degradation products that may form during manufacturing or storage. gmp-compliance.orgeuropa.eu Qualification is the process of gathering and assessing data to establish the biological safety of an individual impurity at a specified level. ich.orgslideshare.net

The reporting threshold is the limit above which an impurity must be reported in a regulatory submission. ich.org It signifies the level at which an impurity is considered significant enough to require monitoring and documentation. gmpinsiders.com The specific threshold is dependent on the maximum daily dose (MDD) of the drug substance.

Table 1: ICH Q3A/Q3B Reporting Thresholds for Impurities

| Maximum Daily Dose | Reporting Threshold |

|---|---|

| ≤ 1 g/day | 0.05% |

| > 1 g/day | 0.03% |

Source: Adapted from ICH Q3A/Q3B Guidelines pda.orgpmda.go.jp

The identification threshold is the limit above which the structure of an impurity must be determined. ich.orggmpinsiders.com If an impurity level exceeds this threshold, the manufacturer is required to characterize it to understand its chemical properties. jpionline.org Similar to the reporting threshold, the identification threshold is linked to the drug's maximum daily dose.

Table 2: ICH Q3A/Q3B Identification Thresholds for Impurities

| Maximum Daily Dose | Identification Threshold |

|---|---|

| < 1 mg | 1.0% or 5 µg TDI (Total Daily Intake), whichever is lower |

| 1 mg - 10 mg | 0.5% or 20 µg TDI, whichever is lower |

| > 10 mg - 2 g | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.10% |

Source: Adapted from ICH Q3A/Q3B Guidelines gmpinsiders.compmda.go.jpikev.org

The qualification threshold is the limit above which an impurity's biological safety must be established. ich.orggmpinsiders.com If an impurity is present at a level higher than this threshold, its potential for adverse effects must be assessed through appropriate toxicological studies. pda.orgpmda.go.jp

Table 3: ICH Q3A/Q3B Qualification Thresholds for Impurities

| Maximum Daily Dose | Qualification Threshold |

|---|---|

| < 10 mg | 1.0% or 50 µg TDI, whichever is lower |

| 10 mg - 100 mg | 0.5% or 200 µg TDI, whichever is lower |

| > 100 mg - 2 g | 0.2% or 2 mg TDI, whichever is lower |

| > 2 g | 0.15% |

Source: Adapted from ICH Q3A/Q3B Guidelines pda.orgpmda.go.jp

Pharmacopeial Monographs and Specifications

Pharmacopeias such as the European Pharmacopoeia (Ph. Eur.) and the United States Pharmacopeia (USP) provide official public standards for medicines and their ingredients. They establish legally enforceable specifications, including tests, procedures, and acceptance criteria, to ensure the quality of pharmaceutical products. uspbpep.comuspnf.com

Both the European Pharmacopoeia and the United States Pharmacopeia list Clarithromycin (B1669154) Impurity C in their respective monographs for Clarithromycin. uspbpep.comsynzeal.com It is identified chemically as 6-O-Methylerythromycin A (E)-9-oxime. synzeal.comchemicea.comsynthinkchemicals.com

The European Pharmacopoeia (Ph. Eur.) monograph for Clarithromycin (1651) outlines the requirements for related substances. uspbpep.comphenomenex.com It specifies limits for individual and total impurities. In the test for related substances, Clarithromycin Impurity C is a specified impurity. The monograph sets a general limit for any specified impurity, which must be adhered to for the drug substance to be considered compliant. The Ph. Eur. provides reference standards for Clarithromycin and its impurities, including a specific standard for peak identification that contains Impurity C, to ensure proper identification during analysis. synthinkchemicals.com

The United States Pharmacopeia (USP) also provides a monograph for Clarithromycin that includes tests for organic impurities. uspnf.comuspnf.com this compound is a known related compound. The USP establishes acceptance criteria for specified and unspecified impurities. As with the Ph. Eur., the USP supplies reference standards for Clarithromycin and its related compounds to be used in the required analytical procedures.

While specific percentage limits can be subject to revision, the general acceptance criteria in both pharmacopeias for a specified impurity like Impurity C are typically in the range of not more than 0.5% to 1.0%. The total of all impurities is also controlled, often with a limit not exceeding 2.0% to 3.5%. uspbpep.com

To ensure that impurities are accurately controlled, the Ph. Eur. and USP prescribe specific analytical methods. For Clarithromycin and its impurities, the standard method is typically High-Performance Liquid Chromatography (HPLC). nih.gov

The pharmacopeial monographs detail the necessary parameters for the HPLC method, including:

Column: The type of stationary phase (e.g., end-capped octadecylsilyl silica (B1680970) gel), particle size, and dimensions are specified. phenomenex.com

Mobile Phase: The composition and gradient elution program are defined.

Detector: UV detection at a specific wavelength (e.g., 205 nm) is commonly used. phenomenex.comnih.gov

System Suitability: Before testing, the chromatographic system must pass a system suitability test. This involves injecting a reference solution (often containing known impurities) to ensure the system can adequately separate the main compound from its impurities and that the peaks meet certain criteria, such as resolution, symmetry, and peak-to-valley ratio. uspbpep.comphenomenex.com

Manufacturers must validate their analytical procedures to demonstrate that they are suitable for their intended purpose and are capable of accurately and reliably quantifying this compound at the levels specified in the pharmacopeias. ikev.org

Role of Reference Standards in Impurity Control

Reference standards are fundamental to the control of impurities in pharmaceuticals, serving as the benchmark against which unknown samples are compared. europa.euchemass.sigmp-compliance.orgeuropa.eu In the context of Clarithromycin, the use of a specific reference standard for each identified impurity is critical for ensuring the quality, safety, and efficacy of the final drug product. These standards are highly purified compounds that are thoroughly characterized to confirm their identity, purity, and potency.

The primary function of an impurity reference standard is to facilitate the accurate identification and quantification of impurities during the analysis of the active pharmaceutical ingredient (API) and the finished pharmaceutical product. edqm.eu Regulatory bodies such as the United States Pharmacopeia (USP) and the European Pharmacopoeia (EP) mandate the use of well-characterized reference standards for these purposes. europa.euwordpress.comuspnf.com

Utilization of this compound Reference Standard

The this compound reference standard is an indispensable tool in the quality control of Clarithromycin. Its primary applications include method development, validation, and the routine analysis of Clarithromycin batches. synzeal.com

Identification and Quantification:

In chromatographic techniques like High-Performance Liquid Chromatography (HPLC), the reference standard is used for the unequivocal identification of Impurity C in a sample of Clarithromycin. This is achieved by comparing the retention time of the peak corresponding to Impurity C in the sample chromatogram with that of the pure reference standard. The European Pharmacopoeia monograph for Clarithromycin provides relative retention times for various impurities, which aids in their initial identification. uspbpep.comphenomenex.com

For the quantification of Impurity C, the reference standard is used to prepare a standard solution of a known concentration. This solution is then injected into the chromatograph, and the area of the resulting peak is used to create a calibration curve or for a single-point calibration. By comparing the peak area of Impurity C in the sample to the calibration data, the precise amount of the impurity in the Clarithromycin sample can be determined. edqm.eu This external standard method is a preferred quantitative approach in pharmacopoeial analyses.

The following table provides typical relative retention times for Clarithromycin and its impurities as found in pharmacopeial methods.

| Compound | Relative Retention Time (approx.) |

| Clarithromycin | 1.00 |

| Clarithromycin Impurity A | 0.42 |

| Clarithromycin Impurity B | 0.79 |

| This compound | 0.89 |

| Clarithromycin Impurity D | 0.96 |

| Clarithromycin Impurity E | 1.27 |

| Clarithromycin Impurity F | 1.33 |

| Clarithromycin Impurity G | 1.72 |

| Clarithromycin Impurity H | 1.82 |

| Clarithromycin Impurity I | 0.38 |

| Clarithromycin Impurity J | 0.63 |

| Clarithromycin Impurity K | 1.59 |

| Clarithromycin Impurity L | 0.74 |

| Clarithromycin Impurity M | 0.81 |

| Clarithromycin Impurity N | 1.15 |

| Clarithromycin Impurity O | 1.41 |

| Clarithromycin Impurity P | 1.35 |

This data is illustrative and based on typical HPLC methods described in pharmacopoeias. Actual retention times may vary depending on the specific chromatographic conditions.

System Suitability:

The this compound reference standard, often as part of a resolution mixture with Clarithromycin and other impurities, is also used to verify the performance of the analytical system. System suitability tests are performed to ensure that the chromatographic system is capable of separating Impurity C from Clarithromycin and other related substances, thus ensuring the validity of the analytical results.

Traceability and Characterization of Reference Materials

The reliability of impurity control directly depends on the quality and integrity of the reference standards used. Therefore, the traceability and thorough characterization of these materials are of paramount importance.

Traceability:

A this compound reference standard must have a documented traceability to a primary pharmacopeial standard, where available. wordpress.com This establishes a link to a recognized, authoritative source and ensures consistency and comparability of results across different laboratories and manufacturing sites. Certified Reference Materials (CRMs) are often produced in accordance with ISO 17034 and ISO/IEC 17025, which provides a high level of confidence in their certified value and its associated uncertainty.

Characterization:

A comprehensive characterization of the this compound reference standard is performed to confirm its identity and purity. This involves the use of a combination of analytical techniques to provide a complete profile of the material. The data package supplied with a this compound reference standard typically includes:

| Analytical Technique | Purpose |

| ¹H-NMR (Proton Nuclear Magnetic Resonance) | Confirms the chemical structure and identity of the compound. |

| Mass Spectrometry (MS) | Determines the molecular weight and provides further structural information. |

| HPLC (High-Performance Liquid Chromatography) | Determines the purity of the standard and the presence of any other impurities. |

| IR (Infrared Spectroscopy) | Provides information about the functional groups present in the molecule, serving as a fingerprint for identification. |

| TGA (Thermogravimetric Analysis) | Measures changes in mass as a function of temperature, used to determine the presence of volatile components like water or residual solvents. |

| Certificate of Analysis (CoA) | A document that summarizes the results of all characterization tests, including the assigned purity value and other relevant information. |

This multi-faceted approach to characterization ensures that the reference standard is of the highest quality and is suitable for its intended analytical purpose.

Control Strategies and Advanced Research Perspectives for Clarithromycin Impurity C

Strategies for Mitigation and Control of Impurity C in Manufacturing

The formation of Clarithromycin (B1669154) Impurity C is influenced by several factors throughout the manufacturing process and lifecycle of the drug substance. A comprehensive control strategy involves process optimization, stringent control of raw materials, and carefully defined storage conditions.

Process Optimization to Minimize Formation

Clarithromycin Impurity C is primarily a process-related impurity that can arise from side reactions or incomplete reactions during the synthesis of Clarithromycin. The conversion of the ketone group in a precursor molecule to an oxime is a key step where Impurity C can be formed. Research into the synthesis of this oxime has shown that several process parameters are critical for minimizing its formation and the formation of related impurities. nih.gov

A crucial factor is the reaction pH. Studies have demonstrated that maintaining the pH in an optimal range of 7–8 is critical for controlling impurity levels and driving the reaction to completion. nih.govacs.org For instance, conducting the oximation reaction at a pH of 8.4 showed good control over a related decladinosylated impurity. acs.org The choice of base and solvent also plays a significant role. Investigations have shown that weaker bases are necessary to facilitate the conversion effectively. acs.org Dichloromethane (B109758) (DCM) has been identified as a suitable solvent of choice, and specific purification techniques using solvents like isopropyl alcohol (IPA) have been developed to remove residual impurities, ensuring a final product with very low levels of unwanted isomers and related substances. nih.gov

| Parameter | Condition | Outcome on Impurity Profile | Reference |

| pH | Maintained at ~7-8 | Critical for controlling impurities and pushing the reaction toward completion. | nih.govacs.org |

| Base | Weaker bases (e.g., Sodium Bicarbonate) | Facilitates conversion without promoting significant side reactions. | acs.org |

| Solvent | Dichloromethane (DCM) | Identified as an effective solvent for the reaction. | nih.gov |

| Purification | Isopropyl Alcohol (IPA) | Used to effectively remove undesired isomers and other related impurities. | nih.gov |

Purity of Starting Materials and Intermediates

The quality of the final Clarithromycin API is highly dependent on the purity of the materials used at the beginning and throughout the synthesis process. Impurities present in starting materials, such as the precursor Erythromycin (B1671065) A, can persist through the manufacturing steps and appear in the final product if the conversion process is incomplete or inadequately regulated.

Controlling impurities in key raw materials is critical to achieving a pure, isomer-free final API. nih.gov This necessitates a two-stage control process: rigorous testing of raw materials before they enter the manufacturing stream and in-process controls for intermediates. celonpharma.com Insufficient reaction or purification of these intermediates can directly lead to the presence of Impurity C and others in the final drug substance. Therefore, a robust quality control system includes the development of sensitive and specific analytical methods to assess the purity of all incoming materials and intermediates.

Storage Conditions and Stability Considerations

Clarithromycin and its impurities can be susceptible to degradation under various environmental conditions, including heat, light, moisture, and pH. Degradation products are impurities that can accumulate over time, potentially impacting the quality of the pharmaceutical compound.

Forced degradation studies on Clarithromycin have shown that while it has a relatively high level of stability under dry heat, exposure to natural light can lead to the formation of degradation peaks. Specific storage recommendations for this compound reference standards include long-term storage at 2-8°C under an inert atmosphere, highlighting its sensitivity. pharmaffiliates.com General storage guidelines for Clarithromycin API call for storage in tight containers to protect from environmental factors. The presence of impurities can accelerate the degradation of the drug product, thereby reducing its shelf life and stability. veeprho.com

Application of Quality by Design (QbD) Principles to Impurity Control

Quality by Design (QbD) is a systematic, science- and risk-based approach to pharmaceutical development that aims to ensure quality is built into a product from its inception. researchgate.netnih.gov Applying QbD principles is highly effective for controlling impurities like this compound. The process begins with defining a Quality Target Product Profile (QTPP) and identifying the Critical Quality Attributes (CQAs) of the drug substance, one of which would be the acceptable limit for Impurity C. nih.gov

The next step involves identifying the Critical Material Attributes (CMAs) of the raw materials and the Critical Process Parameters (CPPs) of the manufacturing process that could impact the formation of Impurity C. nih.gov As identified in process optimization studies, CPPs for controlling Impurity C would include reaction pH, temperature, and the choice of solvents and bases. nih.gov

Using risk assessment tools and Design of Experiments (DoE), a "Design Space" is established. This is a multidimensional combination and interaction of input variables (e.g., CPPs) that has been demonstrated to provide assurance of quality. scribd.com Operating within this defined Design Space ensures that the manufacturing process consistently produces Clarithromycin with Impurity C levels below the specified threshold. A comprehensive control strategy is then implemented to monitor the CMAs and CPPs, ensuring the process remains in a state of control. nih.gov

| QbD Element | Application to this compound Control | Reference |

| Quality Target Product Profile (QTPP) | Defines the overall quality objectives for Clarithromycin, including purity. | nih.gov |

| Critical Quality Attribute (CQA) | The specified limit for this compound in the final API. | nih.gov |

| Critical Process Parameters (CPPs) | Reaction pH, temperature, reagent concentration, solvent type. | nih.gov |

| Design Space | An established operational range for CPPs (e.g., pH 7-8) that ensures the CQA for Impurity C is consistently met. | scribd.com |

| Control Strategy | Routine monitoring of raw material purity and in-process controls of CPPs to ensure batch-to-batch consistency. | nih.gov |

Impact of Impurity C on Pharmaceutical Quality Attributes (excluding efficacy/safety)

Furthermore, impurities can influence the physicochemical properties of the API. Changes in the impurity profile could potentially affect attributes such as crystal habit, solubility, and dissolution rate. These characteristics are critical for the consistent performance of the final dosage form, as they can impact bioavailability. The presence of impurities can also affect the physical appearance of the drug substance, such as its color. Therefore, controlling Impurity C is vital for ensuring the batch-to-batch consistency, stability, and predictable performance of the final Clarithromycin product.

Future Research Directions in Impurity Profiling and Control for Macrolide Antibiotics

The field of pharmaceutical impurity profiling is continuously evolving, driven by advances in analytical technology and a deeper understanding of drug synthesis and degradation. biomedres.us For macrolide antibiotics like Clarithromycin, future research is focused on several key areas.

A primary direction is the development and application of more sophisticated analytical techniques. While HPLC is a standard, there is a growing trend towards the use of hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and LC-Nuclear Magnetic Resonance (NMR). nih.govnih.gov These methods offer higher sensitivity and specificity, allowing for the detection and structural elucidation of impurities at trace levels. resolvemass.ca

Another area of focus is the development of novel synthetic pathways for macrolides. researchgate.net As new, more efficient, or greener synthesis routes are explored, they will present new and potentially unique impurity profiles. This will require proactive research to identify, characterize, and control these new impurities.

Ultimately, the future of impurity control lies in moving beyond simple detection and towards a more profound understanding of how and why impurities are formed. This includes advanced mechanistic studies of side reactions and degradation pathways. This knowledge will enable the development of more robust and proactive control strategies, fully integrating the principles of Quality by Design to ensure the highest quality of macrolide antibiotics. researchgate.net

Development of Novel Separation Technologies

The effective control of this compound hinges on the availability of robust and selective analytical separation methods. Research in this area has focused on optimizing liquid chromatography techniques to achieve baseline separation of Impurity C from the active pharmaceutical ingredient (API) and other related substances. High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) are the cornerstones of this effort, with continuous innovation in column technology and mobile phase composition.

Novel column chemistries, such as core-shell particles, have been introduced to enhance separation efficiency and reduce analysis time. For instance, the Kinetex® XB-C18 column has demonstrated improved resolution and faster analysis for clarithromycin and its impurities compared to traditional fully porous particle columns like Kromasil® C18. mdpi.com The European Pharmacopoeia (Ph. Eur.) outlines a standard method for the separation of clarithromycin and its related substances, which serves as a benchmark for these novel technologies. mdpi.comresearchgate.net This monograph method typically employs a C18 stationary phase and a gradient elution system. mdpi.com